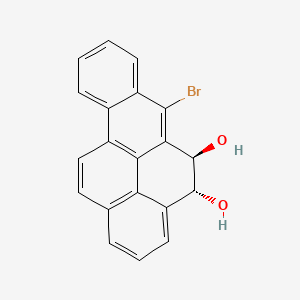
(4R,5R)-6-Bromo-4,5-dihydrobenzo(pqr)tetraphene-4,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5R)-6-Bromo-4,5-dihydrobenzo(pqr)tetraphene-4,5-diol is a synthetic organic compound that belongs to the class of polycyclic aromatic hydrocarbons These compounds are characterized by multiple aromatic rings fused together, which often impart unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-6-Bromo-4,5-dihydrobenzo(pqr)tetraphene-4,5-diol typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromine atom into the aromatic ring using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Cyclization: Formation of the polycyclic structure through cyclization reactions, often involving Friedel-Crafts alkylation or acylation.
Hydroxylation: Introduction of hydroxyl groups using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-6-Bromo-4,5-dihydrobenzo(pqr)tetraphene-4,5-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of bromine to hydrogen using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4R,5R)-6-Bromo-4,5-dihydrobenzo(pqr)tetraphene-4,5-diol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with similar structures have been studied for their potential as therapeutic agents. The presence of hydroxyl groups and bromine may impart biological activity, making it a candidate for drug development.
Industry
In industry, such compounds can be used in the development of advanced materials, including organic semiconductors and polymers. Their polycyclic aromatic structure provides stability and unique electronic properties.
Mechanism of Action
The mechanism of action of (4R,5R)-6-Bromo-4,5-dihydrobenzo(pqr)tetraphene-4,5-diol would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4,5-dihydrobenzo(pqr)tetraphene-4,5-diol: Lacks the stereochemistry but has similar functional groups.
4,5-Dihydrobenzo(pqr)tetraphene-4,5-diol: Lacks the bromine atom but has similar hydroxyl groups.
6-Bromo-4,5-dihydrobenzo(pqr)tetraphene: Lacks the hydroxyl groups but has similar polycyclic structure.
Uniqueness
(4R,5R)-6-Bromo-4,5-dihydrobenzo(pqr)tetraphene-4,5-diol is unique due to its specific stereochemistry and the presence of both bromine and hydroxyl groups. This combination of features can impart distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
84709-53-5 |
|---|---|
Molecular Formula |
C20H13BrO2 |
Molecular Weight |
365.2 g/mol |
IUPAC Name |
(4R,5R)-6-bromo-4,5-dihydrobenzo[a]pyrene-4,5-diol |
InChI |
InChI=1S/C20H13BrO2/c21-18-13-6-2-1-5-11(13)12-9-8-10-4-3-7-14-15(10)16(12)17(18)20(23)19(14)22/h1-9,19-20,22-23H/t19-,20-/m1/s1 |
InChI Key |
GHABVKZCWMZNEH-WOJBJXKFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2Br)[C@H]([C@@H](C5=CC=CC(=C54)C=C3)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2Br)C(C(C5=CC=CC(=C54)C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


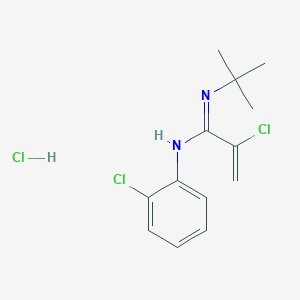

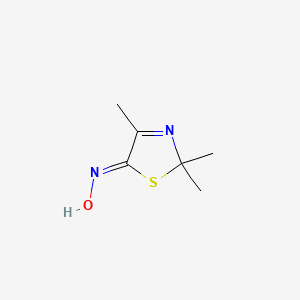
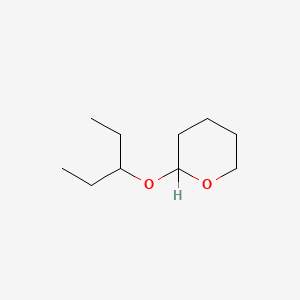
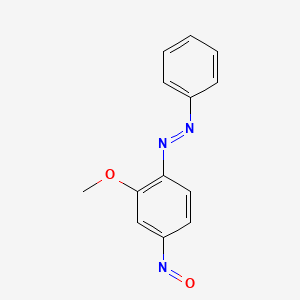


phosphane](/img/structure/B14416070.png)
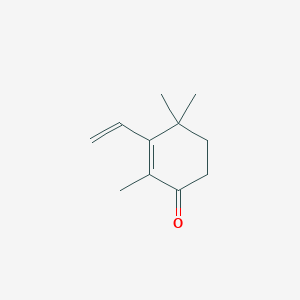
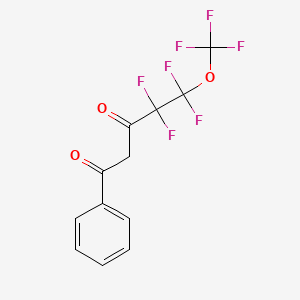



![4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14416099.png)
